Btk-IN-22

Description

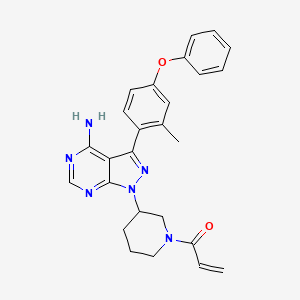

Structure

3D Structure

Properties

Molecular Formula |

C26H26N6O2 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

1-[3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H26N6O2/c1-3-22(33)31-13-7-8-18(15-31)32-26-23(25(27)28-16-29-26)24(30-32)21-12-11-20(14-17(21)2)34-19-9-5-4-6-10-19/h3-6,9-12,14,16,18H,1,7-8,13,15H2,2H3,(H2,27,28,29) |

InChI Key |

BJMXICGJKUALLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Bruton's Tyrosine Kinase (BTK) Inhibitors in B-cell Malignancies

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for a specific Bruton's Tyrosine Kinase (BTK) inhibitor designated "Btk-IN-22" did not yield any publicly available scientific literature, preclinical, or clinical data. Therefore, this document provides a comprehensive overview of the well-established mechanisms of action for BTK inhibitors in the context of B-cell malignancies, drawing upon data from widely studied and approved agents.

Introduction to BTK and its Role in B-cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3] The BCR pathway is fundamental for the development, proliferation, and survival of B-cells.[1][4][5][6] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, the BCR signaling pathway is often constitutively active, providing continuous survival and proliferation signals to the malignant B-cells.[2][7][8] BTK's position as a key downstream signaling molecule in this pathway makes it a prime therapeutic target.[1][2] Inhibition of BTK effectively disrupts these pro-survival signals, leading to apoptosis and a reduction in tumor cell proliferation.[3][9]

The B-cell Receptor (BCR) Signaling Pathway and BTK's Role

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of spleen tyrosine kinase (SYK) and the subsequent phosphorylation of adaptor proteins.[1][5] This creates a scaffold for the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[2][5][6] PLCγ2 activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Promotes cell survival and proliferation.[1][2][6]

-

MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase): Involved in cell growth and differentiation.[2][5]

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B): A key pathway for cell survival and metabolism.[2][5][6]

The constitutive activation of these pathways, driven by aberrant BCR signaling, is a hallmark of many B-cell malignancies.

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of intervention for BTK inhibitors.

Caption: BCR Signaling Pathway and BTK Inhibition.

Mechanism of Action of BTK Inhibitors

BTK inhibitors are broadly classified into two main categories based on their binding mechanism: covalent and non-covalent (reversible) inhibitors.

Covalent BTK Inhibitors

First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors. Their mechanism involves:

-

Targeted Binding: These inhibitors are designed to fit into the ATP-binding pocket of the BTK enzyme.[5][7]

-

Irreversible Covalent Bond Formation: They form an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the BTK active site.[5][7][8] This covalent linkage permanently inactivates the enzyme.

-

Disruption of Downstream Signaling: By blocking the kinase activity of BTK, these inhibitors prevent the phosphorylation of PLCγ2 and subsequent activation of pro-survival pathways.[2][5][6]

Non-Covalent BTK Inhibitors

The development of resistance to covalent BTK inhibitors, often through mutations at the Cys481 binding site, has led to the development of non-covalent inhibitors like pirtobrutinib.[7][8] Their mechanism differs in the following ways:

-

Reversible Binding: These inhibitors bind to the ATP-binding pocket of BTK through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This binding is reversible.

-

Activity Against Mutated BTK: Because they do not rely on binding to Cys481, non-covalent inhibitors can effectively inhibit BTK even when the Cys481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[7][8]

BTK Degraders (PROTACs)

An emerging class of BTK-targeting therapeutics are Proteolysis-Targeting Chimeras (PROTACs). These molecules induce the degradation of the BTK protein rather than just inhibiting its enzymatic activity. Their mechanism involves:

-

Bifunctional Molecules: BTK PROTACs are composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.

-

Ubiquitination and Proteasomal Degradation: By bringing BTK into proximity with the E3 ligase, the PROTAC induces the ubiquitination of BTK, marking it for degradation by the proteasome. This approach can be effective against both wild-type and mutated forms of BTK.

Quantitative Data on Representative BTK Inhibitors

While no data is available for "this compound," the following table summarizes key quantitative data for well-characterized BTK inhibitors to provide a comparative context.

| Inhibitor | Type | Target | IC50 (BTK) | Selectivity Notes |

| Ibrutinib | Covalent | Cys481 | ~0.5 nM | Also inhibits other kinases (e.g., TEC, EGFR, SRC family) |

| Acalabrutinib | Covalent | Cys481 | ~3 nM | More selective for BTK than ibrutinib |

| Zanubrutinib | Covalent | Cys481 | <1 nM | High selectivity for BTK |

| Pirtobrutinib | Non-covalent | ATP-binding pocket | ~3.3 nM | Active against C481S mutant BTK |

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of BTK inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of an inhibitor against purified BTK enzyme.

Methodology:

-

Recombinant human BTK enzyme is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test inhibitor (e.g., "this compound") is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescent assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo®). The signal is inversely proportional to kinase activity.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.

-

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blotting for Phospho-BTK and Downstream Targets (Cell-based Assay)

Objective: To assess the effect of the inhibitor on BTK autophosphorylation and the phosphorylation of downstream signaling proteins in B-cell malignancy cell lines.

Methodology:

-

B-cell lymphoma cell lines (e.g., TMD8, Ramos) are cultured under standard conditions.

-

Cells are treated with the BTK inhibitor at various concentrations for a specified duration.

-

Following treatment, cells are stimulated with an agent that activates the BCR pathway (e.g., anti-IgM antibodies) to induce BTK phosphorylation.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for:

-

Phospho-BTK (e.g., at Tyr223)

-

Total BTK

-

Phospho-PLCγ2

-

Total PLCγ2

-

A loading control (e.g., GAPDH or β-actin)

-

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.

-

The intensity of the bands is quantified to determine the level of protein phosphorylation relative to the total protein and loading control.

Below is a diagram representing a typical experimental workflow for Western blotting.

Caption: Western Blot Experimental Workflow.

Cell Viability/Proliferation Assay

Objective: To measure the effect of the BTK inhibitor on the viability and proliferation of B-cell malignancy cell lines.

Methodology:

-

B-cell malignancy cell lines are seeded in multi-well plates (e.g., 96-well plates).

-

Cells are treated with a range of concentrations of the BTK inhibitor.

-

The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).

-

A viability reagent is added to the wells. Common reagents include:

-

MTT or XTT: These tetrazolium salts are reduced by metabolically active cells to a colored formazan product, which can be measured spectrophotometrically.

-

Resazurin (e.g., alamarBlue™): This is reduced by viable cells to the fluorescent resorufin.

-

ATP-based assays (e.g., CellTiter-Glo®): The amount of ATP present, which correlates with the number of viable cells, is measured via a luciferase reaction that produces a luminescent signal.

-

-

The signal (absorbance, fluorescence, or luminescence) is read using a plate reader.

-

The percentage of viable cells is calculated for each inhibitor concentration relative to an untreated control.

-

EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) values are determined from the dose-response curves.

Conclusion

BTK inhibitors represent a significant advancement in the targeted therapy of B-cell malignancies. By effectively inhibiting a key kinase in the B-cell receptor signaling pathway, these agents disrupt the pro-survival and proliferative signals that drive these cancers. The evolution from first-generation covalent inhibitors to more selective second-generation covalent inhibitors, and now to non-covalent inhibitors and BTK degraders, demonstrates the ongoing efforts to improve efficacy and overcome resistance. While specific information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of any novel BTK inhibitor within this class.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 4. Btk inhibitor 1 | C22H22N6O | CID 67095487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Binding Affinity of Btk-IN-22 to Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the Bruton's tyrosine kinase (BTK) inhibitor commonly referred to as "Btk inhibitor 1," which is associated with the identifier Btk-IN-22. This document summarizes the available quantitative data, details the experimental protocols for affinity determination, and visualizes key biological and experimental workflows.

Note on Nomenclature: The specific designation "this compound" is not widely cited in peer-reviewed literature. However, database searches indicate a likely correspondence to "Btk inhibitor 1," also known as (Rac)-IBT6A (CAS Number: 1412418-47-3). This compound is documented as a racemate of IBT6A, an impurity related to the well-characterized BTK inhibitor, Ibrutinib. The binding affinity data presented herein is attributed to this molecular entity.

Quantitative Binding Affinity Data

The binding affinity of a drug to its target is a critical parameter in drug discovery, indicating the strength of the interaction. For BTK inhibitors, this is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%.

| Compound Name/Synonym | Target | Assay Type | IC50 | Reference |

| IBT6A | BTK | Not Specified | 0.5 nM | [1] |

| (Rac)-IBT6A | BTK | Not Specified | Associated with Ibrutinib's IC50 of 0.5 nM | [2] |

| Btk inhibitor 1 | BTK | Not Specified | Associated with Ibrutinib's IC50 of 0.5 nM | [3] |

The potent inhibitory activity, as indicated by the nanomolar IC50 value, underscores the strong interaction between the inhibitor and the BTK active site.

Experimental Protocols for Determining Binding Affinity

The determination of a BTK inhibitor's binding affinity can be accomplished through various biochemical and cellular assays. Below are detailed methodologies for three widely used assay formats.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a robust method for quantifying kinase activity and inhibition by measuring the phosphorylation of a substrate.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium cryptate-labeled anti-phosphotyrosine antibody (donor) and a ULight™-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by BTK, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the extent of phosphorylation.

Protocol Outline:

-

Reaction Setup: In a 384-well low volume plate, combine the BTK enzyme, the test inhibitor (e.g., this compound) at various concentrations, and the ULight™-labeled substrate peptide.

-

Initiation: Start the kinase reaction by adding a solution containing ATP.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Terminate the reaction and detect phosphorylation by adding a solution containing the europium cryptate-labeled anti-phosphotyrosine antibody and EDTA.

-

Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value.

LANCE® Ultra TR-FRET Kinase Assay

Similar to HTRF, the LANCE (Lanthanide Chelate Excite) Ultra assay is a TR-FRET-based method for measuring kinase activity.

Principle: This assay employs a Europium (Eu)-labeled antibody that specifically recognizes a phosphorylated substrate and a ULight™-labeled peptide substrate. Phosphorylation of the substrate by BTK allows the Eu-labeled antibody to bind, bringing the donor and acceptor fluorophores close enough for FRET to occur.

Protocol Outline:

-

Reagent Preparation: Prepare a 1X LANCE Detection Buffer from a 10X stock solution.

-

Reaction Mixture: In a 384-well white Optiplate, add the BTK enzyme, the ULight™-labeled substrate, and the test inhibitor at desired concentrations.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.

-

Detection: Stop the reaction by adding EDTA, followed by the addition of the Eu-labeled detection antibody.

-

Signal Measurement: After a final incubation period, measure the time-resolved fluorescence at 615 nm (Eu donor) and 665 nm (ULight™ acceptor) using a TR-FRET enabled plate reader.

-

IC50 Determination: Calculate the ratio of acceptor to donor emission and plot it against the inhibitor concentration to derive the IC50.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: This assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol Outline:

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction containing BTK, the substrate (e.g., poly(Glu,Tyr)), the test inhibitor, and ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and consume the unused ATP.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.

Visualizations

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.

Caption: The BTK signaling cascade initiated by BCR activation.

Experimental Workflow for IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 of a BTK inhibitor using a kinase assay.

References

In Vitro Characterization of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. This technical guide provides an in-depth overview of the in vitro characterization of BTK inhibitors, using the well-documented inhibitors Ibrutinib and Acalabrutinib as illustrative examples, due to the absence of publicly available data for "Btk-IN-22". This document outlines key experimental protocols, presents quantitative data for enzymatic activity, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Enzymatic Activity of BTK Inhibitors

The inhibitory activity of compounds against BTK is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%. Below are tables summarizing the in vitro IC50 values for Ibrutinib and Acalabrutinib across various assays.

Table 1: In Vitro Enzymatic Activity of Ibrutinib against BTK

| Assay Type | Substrate | ATP Concentration | Ibrutinib IC50 (nM) | Reference |

| Biochemical Kinase Assay | Poly(Glu, Tyr) 4:1 | Not Specified | 0.5 | [1] |

| Cell-Free Assay | Not Specified | Not Specified | 0.5 | |

| BTK Autophosphorylation | BTK | Not Specified | 11 | |

| Cell-Based Assay (BCR signaling) | Endogenous substrates in Ramos cells | Not Specified | <0.5 | [1] |

Table 2: In Vitro Enzymatic Activity of Acalabrutinib against BTK

| Assay Type | Substrate | ATP Concentration | Acalabrutinib IC50 (nM) | Reference |

| Biochemical Kinase Assay | Not Specified | Not Specified | 5.1 | |

| Cell-Based Assay (CD69 expression in B-cells) | Endogenous substrates | Not Specified | 3 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of BTK inhibitors. Below are protocols for two common and robust assays used to determine the enzymatic activity of these compounds.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human BTK enzyme

-

BTK substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

Test inhibitor (e.g., Ibrutinib, Acalabrutinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Prepare a solution of recombinant BTK enzyme in kinase buffer to the desired concentration.

-

Prepare a solution of the substrate and ATP in kinase buffer. The concentration of ATP should ideally be at or near its Km for BTK.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted test inhibitor or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 5 µL of the BTK enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of the kinase. Test compounds that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.

Materials:

-

GST- or His-tagged recombinant human BTK enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST or Eu-anti-His)

-

LanthaScreen™ Kinase Tracer

-

Test inhibitor (e.g., Ibrutinib, Acalabrutinib) dissolved in DMSO

-

Kinase Buffer

-

384-well black or white assay plates

-

TR-FRET-capable plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution in kinase buffer.

-

Prepare a 3X solution of the BTK enzyme and a 3X solution of the Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 3X solution of the Kinase Tracer in kinase buffer.

-

-

Binding Assay:

-

Add 5 µL of the diluted test inhibitor or vehicle to the wells of a 384-well plate.

-

Add 5 µL of the 3X BTK enzyme/Eu-anti-Tag antibody mixture to each well.

-

Add 5 µL of the 3X Kinase Tracer solution to each well.

-

Mix the contents of the wells gently.

-

-

Incubation and Data Acquisition:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for Europium and the tracer fluorophore.

-

-

Data Analysis:

-

Calculate the emission ratio of the acceptor (tracer) to the donor (Europium).

-

The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor.

-

Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: BTK Signaling Pathway in B-cells.

Experimental Workflow for BTK Inhibitor Characterization

The diagram below outlines a typical workflow for the in vitro characterization of a novel BTK inhibitor.

Caption: Workflow for BTK Inhibitor Characterization.

Conclusion

The in vitro characterization of BTK inhibitors is a critical step in the drug discovery process. By employing robust and well-validated assays such as the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay, researchers can accurately determine the potency and binding characteristics of novel compounds. The data and protocols presented in this guide, using Ibrutinib and Acalabrutinib as exemplars, provide a solid foundation for the evaluation of new chemical entities targeting Bruton's tyrosine kinase. A thorough understanding of the BTK signaling pathway and a systematic experimental workflow are essential for the successful development of next-generation BTK inhibitors for the treatment of cancer and autoimmune diseases.

References

Structural Analysis of the BTK-Ibrutinib Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural analysis of the complex formed between Bruton's tyrosine kinase (BTK) and its potent inhibitor, Ibrutinib. Due to the lack of publicly available structural data for a compound designated "Btk-IN-22," this document utilizes the well-characterized, clinically approved inhibitor Ibrutinib as a representative case study. The structural basis of BTK inhibition is crucial for the rational design of next-generation therapeutics for B-cell malignancies and autoimmune disorders. This guide summarizes the key quantitative data from the crystal structure of the BTK-Ibrutinib complex (PDB ID: 5P9J), details the experimental protocols for its determination, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2][3] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream targets such as phospholipase C gamma 2 (PLCγ2).[4][5] This cascade is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[1]

The BTK Inhibitor: Ibrutinib

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[6] It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[6][7] The structural details of this interaction provide a blueprint for understanding the mechanism of action of covalent BTK inhibitors and for the development of new inhibitors with improved selectivity and potency.

Quantitative Structural Data

The crystal structure of the human BTK kinase domain in complex with Ibrutinib provides high-resolution insights into their interaction. The following tables summarize the key quantitative data from the Protein Data Bank (PDB) entry 5P9J.[8]

| PDB Entry | Molecule | Organism | Expression System | Method | Resolution (Å) |

| 5P9J | Tyrosine-protein kinase BTK | Homo sapiens | Trichoplusia ni | X-RAY DIFFRACTION | 1.80 |

| PDB Entry | R-Value Work | R-Value Free | Total Structure Weight (kDa) | Atom Count | Modeled Residue Count |

| 5P9J | 0.186 | 0.221 | 32.77 | 2,369 | 263 |

Experimental Protocols

The determination of the crystal structure of the BTK-Ibrutinib complex involved several key experimental steps, as is standard in protein X-ray crystallography.[9][10][11]

Protein Expression and Purification

The kinase domain of human BTK was expressed in an appropriate system, such as insect cells (Trichoplusia ni), to ensure proper folding and post-translational modifications.[8] The expressed protein was then purified to homogeneity using a series of chromatography techniques, including affinity and size-exclusion chromatography.

Crystallization

The purified BTK protein was co-crystallized with Ibrutinib. This involves mixing the purified protein with a molar excess of the inhibitor to ensure complex formation before setting up crystallization trials.[11] Crystallization screens were performed using various precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.

Data Collection and Processing

The grown crystals of the BTK-Ibrutinib complex were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.[9] The diffraction images were then processed to measure the intensities of the diffraction spots, which were subsequently used to calculate the electron density map.[9]

Structure Solution and Refinement

The structure of the BTK-Ibrutinib complex was solved using molecular replacement, with a previously determined structure of BTK as a search model. The initial model was then refined against the experimental diffraction data, and the Ibrutinib molecule was built into the electron density map.[10] Iterative cycles of manual model building and computational refinement were performed to obtain the final, high-resolution structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways, experimental workflows, and molecular interactions relevant to the structural analysis of the BTK-Ibrutinib complex.

Caption: B-Cell Receptor (BCR) Signaling Pathway involving BTK.

Caption: Experimental Workflow for Protein-Ligand X-ray Crystallography.

Caption: Key Interactions between Ibrutinib and BTK Active Site Residues.

Conclusion

The structural analysis of the BTK-Ibrutinib complex provides a detailed understanding of the molecular interactions that underpin the potent and irreversible inhibition of BTK. This information is invaluable for the ongoing development of novel BTK inhibitors with enhanced selectivity and efficacy for the treatment of B-cell malignancies and autoimmune diseases. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and structural biology.

References

- 1. Terminating B cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]

- 8. rcsb.org [rcsb.org]

- 9. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

Btk-IN-22: A Profile of Potency and Selectivity Within the TEC Kinase Family

For Immediate Release

This technical guide provides a detailed overview of the selectivity profile of Btk-IN-22, a potent inhibitor of Bruton's tyrosine kinase (BTK), against other members of the TEC family of kinases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.

This compound demonstrates high potency for its primary target, BTK, with a reported IC50 value of 0.9 nM.[1][2] Its selectivity across the TEC family, a group of non-receptor tyrosine kinases crucial for intracellular signaling in hematopoietic cells, is a critical aspect of its preclinical characterization. This guide summarizes the available quantitative data, outlines a representative experimental protocol for assessing kinase selectivity, and provides a visual representation of the TEC family signaling pathway and the experimental workflow.

Selectivity Profile of this compound Against TEC Family Kinases

The inhibitory activity of this compound has been quantified against several members of the TEC kinase family. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of the compound's potency against each kinase.

| Kinase | IC50 (nM) |

| BTK | 0.9 [1][2] |

| BMX | 1.2[1][2] |

| TEC | 5.3[3] |

| ITK | 46.1[3] |

Note: this compound has also been shown to inhibit BLX, a non-TEC family kinase, with an IC50 of 1.4 nM.[1][2]

Experimental Protocols: Kinase Selectivity Assay

The determination of a compound's selectivity profile is achieved through robust and validated kinase assays. While specific parameters may vary, the following outlines a generalized protocol for an in vitro kinase assay to determine IC50 values.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a panel of purified kinases.

Materials:

-

Purified recombinant kinases (BTK, ITK, TEC, BMX, TXK)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test inhibitor (e.g., this compound) serially diluted

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

Microplates (e.g., 384-well)

-

Plate reader capable of detecting the assay signal (luminescence, fluorescence, etc.)

Methodology:

-

Reagent Preparation:

-

Prepare the kinase assay buffer.

-

Serially dilute the test inhibitor in the assay buffer to create a range of concentrations.

-

Prepare a solution containing the kinase and its specific substrate in the assay buffer.

-

Prepare an ATP solution in the assay buffer.

-

-

Assay Procedure:

-

Add the kinase/substrate solution to the wells of the microplate.

-

Add the serially diluted inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).

-

Incubate the plate for a predetermined period to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed or the amount of ATP consumed.

-

-

Data Analysis:

-

Measure the signal from each well using a plate reader.

-

Subtract the background signal from all data points.

-

Normalize the data, setting the "no inhibitor" control as 100% kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Visualizing Key Pathways and Processes

To further elucidate the context of this compound's activity, the following diagrams, generated using Graphviz, illustrate the TEC family kinase signaling pathway and a typical experimental workflow for determining kinase selectivity.

References

The Role of Selective Btk Inhibition in Mast Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Bruton's tyrosine kinase (Btk) in mast cell activation and the therapeutic potential of its selective inhibition. Due to the limited public data on Btk-IN-22, this document will focus on well-characterized, selective Btk inhibitors, such as remibrutinib and acalabrutinib, as illustrative examples of this drug class's impact on mast cell function.

Introduction to Btk and Its Role in Mast Cell Signaling

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to degranulation—the release of pre-formed mediators like histamine and proteases—and the de novo synthesis of pro-inflammatory cytokines and lipid mediators.[1][2]

Bruton's tyrosine kinase (Btk), a member of the Tec family of kinases, is a crucial downstream signaling molecule in the FcεRI pathway.[2] Following antigen-mediated cross-linking of IgE bound to FcεRI, a series of phosphorylation events leads to the activation of Btk.[1] Activated Btk plays a pivotal role in:

-

Calcium Mobilization: Btk is involved in the phosphorylation and activation of phospholipase Cγ (PLCγ), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, a critical step for degranulation.

-

MAPK Pathway Activation: Btk contributes to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which are important for the transcription of cytokine genes.[3]

-

Degranulation and Cytokine Production: By modulating these key signaling events, Btk is essential for both the immediate release of granular contents and the sustained production of inflammatory cytokines.[1][4]

Given its central role, Btk has emerged as a key therapeutic target for allergic and inflammatory diseases.[5] Selective Btk inhibitors aim to block these downstream events, thereby preventing mast cell activation and the subsequent release of inflammatory mediators.[6][7]

Quantitative Effects of Selective Btk Inhibitors on Mast Cell Activation

Selective Btk inhibitors have demonstrated potent and consistent inhibition of mast cell and basophil activation. The following tables summarize key quantitative data from studies on representative inhibitors.

Table 1: Inhibition of Basophil Histamine Release by Selective Btk Inhibitors

| Inhibitor | IC50 (nM) | Cell Type | Activation Method | Reference |

| Ibrutinib | 40 | Human Basophils | IgE-mediated | [8] |

| Acalabrutinib | 150 | Human Basophils | IgE-mediated | [8] |

| Tirabrutinib | 336 | Human Basophils | IgE-mediated | [8] |

Table 2: Effect of Selective Btk Inhibitors on Mast Cell Cytokine Production

| Inhibitor | Cytokine | Inhibition | Cell Type | Activation Method | Reference |

| Acalabrutinib | IL-6, IL-8, IL-10, MCP-1, GM-CSF | Significant Reduction (p < 0.05) | Human Skin-Derived Mast Cells | IgE Cross-linking | [8] |

| Ibrutinib | IL-6, IL-8, IL-10, MCP-1, GM-CSF | Significant Reduction (p < 0.05) | Human Skin-Derived Mast Cells | IgE Cross-linking | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of Btk inhibitors on mast cell activation.

Mast Cell Culture and Differentiation

Human mast cells can be differentiated from CD34+ hematopoietic stem cells.

-

Isolation: Isolate CD34+ progenitor cells from human peripheral blood or bone marrow.

-

Culture Medium: Culture the cells in a suitable medium (e.g., StemSpan™ SFEM) supplemented with stem cell factor (SCF), IL-6, and IL-3 to promote differentiation into a mast cell lineage.

-

Maturation: Continue culture for 8-10 weeks, monitoring the expression of mast cell markers such as CD117 (c-kit) and FcεRI by flow cytometry.[9]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of degranulation.

-

Sensitization: Sensitize cultured mast cells with biotinylated human IgE overnight.

-

Inhibitor Pre-treatment: Wash the cells and pre-incubate with varying concentrations of the Btk inhibitor (or vehicle control) for 15-30 minutes.

-

Activation: Induce degranulation by adding streptavidin to cross-link the IgE receptors. Incubate for 1 hour.

-

Quantification:

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant (released β-hexosaminidase).

-

Lyse the cell pellet to determine the total cellular β-hexosaminidase content.

-

Measure enzyme activity in both fractions by adding a substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

-

Calculation: Express the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.[8]

Flow Cytometry Analysis of Mast Cell Activation (CD63 Upregulation)

CD63 is a marker of mast cell degranulation that is translocated to the cell surface upon activation.

-

Sensitization and Inhibition: Prepare and pre-treat cells with the Btk inhibitor as described in the degranulation assay.

-

Activation: Stimulate the cells with an appropriate IgE cross-linking agent.

-

Staining: Incubate the cells with fluorescently labeled antibodies against CD63 and a mast cell-specific marker (e.g., CD117).[9]

-

Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD63-positive mast cells.[10]

Cytokine Release Assay (ELISA)

This assay measures the concentration of specific cytokines released into the cell culture supernatant.

-

Cell Treatment: Sensitize, pre-treat with inhibitor, and activate mast cells as previously described.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the cell suspension and collect the supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IL-6, TNF-α, IL-8) according to the manufacturer's instructions.

-

Quantification: Determine the concentration of each cytokine by comparing the sample absorbance to a standard curve.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: FcεRI signaling cascade in mast cells and the point of Btk inhibition.

Experimental Workflow

Caption: General workflow for in vitro assessment of Btk inhibitors on mast cell activation.

Conclusion

Bruton's tyrosine kinase is a pivotal regulator of mast cell activation downstream of the FcεRI receptor. Selective Btk inhibitors, such as remibrutinib and acalabrutinib, have demonstrated the ability to potently inhibit mast cell degranulation and cytokine production in vitro. This mechanism of action underscores the significant therapeutic potential of this drug class for the treatment of IgE-mediated allergic and inflammatory diseases. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and development of novel Btk inhibitors for these conditions.

References

- 1. Involvement of Bruton's Tyrosine Kinase in FcεRI-dependent Mast Cell Degranulation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential use of BTK and PLC in FcεRI- and KIT-mediated mast cell activation: A marginal role of BTK upon KIT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Remibrutinib, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]

- 6. trustedpharmaguide.com [trustedpharmaguide.com]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Remibrutinib inhibits hives effector cells stimulated by serum from chronic urticaria patients independently of FcεR1 expression level and omalizumab clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Btk-IN-22 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[1][2] As a key component of the B-cell receptor (BCR) signaling cascade, BTK is essential for B-cell development, differentiation, and survival.[1][3] Its dysregulation is implicated in numerous B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.

Btk-IN-22 is a potent and selective inhibitor of BTK. These application notes provide detailed protocols for the use of this compound in in vitro cell-based assays to assess its biological activity and effects on downstream signaling pathways. The following sections include information on the mechanism of action, experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action

This compound functions as an inhibitor of BTK's kinase activity. BTK is activated downstream of the B-cell receptor (BCR) and other immune receptors.[1] Upon receptor engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2).[4] This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and NFAT, which are crucial for B-cell proliferation, survival, and cytokine production.[4] this compound, by inhibiting the kinase activity of BTK, blocks these downstream signaling events.

Data Presentation

Quantitative data from in vitro assays should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| BTK | Value | Biochemical (e.g., TR-FRET, Radiometric) |

| Tec | Value | Biochemical |

| Itk | Value | Biochemical |

| EGFR | Value | Biochemical |

| Src | Value | Biochemical |

| Note: IC50 values should be determined experimentally for this compound. The values presented here are for illustrative purposes and should be replaced with experimental data. |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| Ramos (Burkitt's Lymphoma) | Proliferation | Cell Viability (e.g., CellTiter-Glo) | Value |

| TMD8 (ABC-DLBCL) | Proliferation | Cell Viability (e.g., CellTiter-Glo) | Value |

| Primary B-cells | BTK Autophosphorylation | Western Blot or ELISA | Value |

| Monocytes/Macrophages | Cytokine Release | ELISA (e.g., TNF-α, IL-6) | Value |

| Note: IC50 values should be determined experimentally for this compound. The values presented here are for illustrative purposes and should be replaced with experimental data. |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

Suspension cells (e.g., Ramos, TMD8): Culture in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cultures at a density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Adherent cells (if applicable): Culture in DMEM or other appropriate media supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

-

Primary Cells:

-

Isolate primary B cells or peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Culture primary cells in appropriate media (e.g., RPMI-1640 with 10% FBS) and use within a short timeframe to maintain viability and functionality.

-

Preparation of this compound Stock Solutions

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

-

Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.1%).

Cell Proliferation/Viability Assay

This protocol is designed to determine the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.

-

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, TMD8)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom white plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

-

BTK Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223), a key marker of its activation.

-

Materials:

-

B-cell line (e.g., Ramos)

-

Serum-free medium

-

This compound

-

Anti-IgM antibody (for BCR stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Starve cells in serum-free medium for 2-4 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes to induce BCR signaling and BTK activation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Cytokine Release Assay (ELISA)

This protocol measures the effect of this compound on the production and release of pro-inflammatory cytokines from myeloid cells.

-

Materials:

-

Monocytic cell line (e.g., THP-1) or primary human monocytes/macrophages

-

This compound

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well ELISA plates

-

Plate reader capable of measuring absorbance

-

-

Procedure:

-

Seed cells in a 96-well plate. For THP-1 cells, differentiation into macrophage-like cells can be induced with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory stimulus such as LPS (e.g., 100 ng/mL).

-

Incubate for 18-24 hours to allow for cytokine production and secretion.

-

Collect the cell culture supernatants.

-

Perform the ELISA for the desired cytokine according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

-

Mandatory Visualizations

References

How to dissolve and store Btk-IN-22 for laboratory use

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and storage of Btk-IN-22, a Bruton's tyrosine kinase (Btk) inhibitor, for laboratory use. The following information is based on general laboratory practices for small molecule kinase inhibitors. Researchers should consult the manufacturer-specific datasheet for this compound for precise solubility and stability data if available.

Product Information

This compound is a small molecule inhibitor of Bruton's tyrosine kinase, a critical enzyme in B-cell receptor (BCR) signaling pathways. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. These protocols are intended to guide researchers in the proper handling and use of this compound for in vitro and in vivo studies.

Solubility and Storage

Proper dissolution and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility. The following table summarizes recommended solvents and storage conditions based on common practices for similar BTK inhibitors.

| Parameter | Recommendation | Notes |

| Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to prevent degradation of the compound. |

| Stock Solution Concentration | 10 mM - 50 mM in DMSO | Prepare a concentrated stock solution to minimize the volume of DMSO in final experimental assays. |

| Powder Storage | -20°C | Store the lyophilized powder in a desiccated environment to prevent moisture absorption. |

| Stock Solution Storage | -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. |

| Working Solution Storage | Prepare fresh from stock solution for each experiment. | Avoid storing diluted aqueous solutions for extended periods. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the calculations based on the molecular weight (MW) of your specific batch of the compound.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Determine the mass of this compound: Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a MW of 500 g/mol , you would need 5 mg of the compound.

-

Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x MW ( g/mol ) / 1000

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

-

Aliquoting: Dispense the stock solution into single-use, sterile cryovials. The aliquot volume will depend on your experimental needs.

-

Storage: Store the aliquots at -80°C.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from -80°C storage and allow it to thaw at room temperature.

-

Serial Dilutions (in medium): Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to cells.

-

Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Application: Add the prepared working solutions to your cell cultures immediately.

Btk Signaling Pathway

Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of downstream signaling pathways that control B-cell proliferation, differentiation, and survival.

Caption: Btk Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Studies

The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.

Caption: General workflow for in vitro studies using this compound.

Application Notes and Protocols for Btk-IN-22 in In Vivo Mouse Models

Disclaimer: The following application notes and protocols are provided as a general guideline for researchers and scientists. As of the latest literature review, "Btk-IN-22" is not a publicly documented Bruton's tyrosine kinase (BTK) inhibitor. Therefore, the information presented here is based on established methodologies for other well-characterized BTK inhibitors in preclinical mouse models. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage of any new investigational agent, including a novel compound referred to as this compound.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][3] BTK inhibitors have emerged as a promising class of targeted therapies.[4] This document provides a detailed protocol for the dosage and administration of a hypothetical novel BTK inhibitor, this compound, in in vivo mouse models, intended for drug development professionals and researchers in pharmacology and immunology.

This compound: Mechanism of Action

This compound is presumed to be a small molecule inhibitor of BTK. Upon activation of the B-cell receptor, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2), which triggers a cascade of signaling events leading to calcium mobilization and activation of transcription factors like NF-κB.[1][5] this compound is expected to interfere with this cascade by inhibiting the kinase activity of BTK.

References

Application Notes and Protocols for Detecting BTK Phosphorylation Following Btk-IN-22 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1][3][4] The activation of BTK involves autophosphorylation at the Tyrosine 223 (Tyr223) residue within the SH3 domain, which is a key indicator of its catalytic activity.[5][6][7][8]

Btk-IN-22 is a potent inhibitor of BTK with a reported IC50 of 12.8 nM.[9] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of BTK phosphorylation at Tyr223 in response to treatment with this compound.

This compound: Mechanism and Efficacy

This compound effectively suppresses BTK autophosphorylation. Experimental data demonstrates a dose-dependent inhibition of BTK phosphorylation in Jeko-1 cells following a 2-hour incubation period.

Table 1: In Vitro Efficacy of this compound

| Compound | Target | IC50 (nM) | Cell Line | Treatment Time | Effect |

| This compound | BTK | 12.8 | Jeko-1 | 2 hours | Inhibition of BTK autophosphorylation |

Signaling Pathway

The following diagram illustrates the BTK signaling pathway and the point of inhibition by this compound.

Caption: BTK signaling pathway and this compound inhibition.

Experimental Workflow

The overall workflow for the Western blot protocol is depicted below.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for detecting BTK phosphorylation in cell lysates following treatment with this compound.

Materials and Reagents

Table 2: Reagents and Buffers

| Reagent/Buffer | Composition |

| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA. Immediately before use, add: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail 2 & 3. |

| 4X SDS-PAGE Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 10% β-mercaptoethanol. |

| Transfer Buffer (1X) | 25 mM Tris, 192 mM Glycine, 20% Methanol. |

| Tris-Buffered Saline with Tween 20 (TBST) | 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween 20. |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST. |

| Primary Antibody Dilution Buffer | 5% (w/v) BSA in TBST. |

| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in TBST. |

Table 3: Antibodies

| Antibody | Supplier | Catalog # | Recommended Dilution |

| Phospho-BTK (Tyr223) Antibody | Cell Signaling Technology | #5082 | 1:1000 |

| BTK (D3H5) Rabbit mAb | Cell Signaling Technology | #8547 | 1:1000 |

| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 | 1:2000 |

Cell Culture and Treatment

-

Culture Jeko-1 cells in appropriate media and conditions.

-

Seed cells at a density that will allow for sufficient protein extraction.

-

Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 2 hours.

Sample Preparation

-

After treatment, place the cell culture dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][10][11]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer

-

Normalize the protein concentration for all samples. Prepare samples by adding 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder.

-

Run the gel according to the manufacturer's instructions.

-

Transfer the separated proteins to a PVDF membrane.[11]

Immunoblotting

-

After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[11] Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[9][10]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (anti-p-BTK or anti-BTK) diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis using appropriate software (e.g., ImageJ) to quantify the band intensities.[12]

-

Normalize the p-BTK signal to the total BTK signal for each sample to determine the relative phosphorylation level.

Logical Framework for Data Interpretation

The following diagram outlines the logical steps for interpreting the Western blot results.

Caption: Logic for Western blot data interpretation.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Solution |

| High Background | Insufficient blocking; Blocking with milk | Use 5% BSA in TBST for blocking. Increase washing steps. |

| No or Weak Signal | Insufficient protein loaded; Inactive antibody; Phosphatase activity | Increase protein load. Use fresh antibody at the recommended dilution. Ensure phosphatase inhibitors are added to the lysis buffer and samples are kept on ice. |

| Non-specific Bands | Antibody concentration too high; Insufficient washing | Optimize antibody concentration. Increase the duration and number of washing steps. |

Conclusion

This protocol provides a comprehensive guide for the detection and quantification of BTK phosphorylation at Tyr223 using Western blotting, specifically tailored for assessing the inhibitory activity of this compound. Adherence to these detailed steps, including proper sample preparation and the use of appropriate reagents, is crucial for obtaining reliable and reproducible results. This methodology is essential for researchers and professionals in drug development focused on targeting the BTK signaling pathway.

References

- 1. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | BTK抑制剂 | CAS 2573048-10-7 | 美国InvivoChem [invivochem.cn]

- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Application Notes: Flow Cytometry Analysis of B-cell Populations Treated with Btk-IN-22

Introduction

Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a fundamental role in B-cell development, proliferation, and survival.[1][2][3][4] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][5][6] Btk inhibitors, a class of targeted therapies, have shown significant clinical efficacy.[2] Btk-IN-22 is a novel, potent, and irreversible inhibitor of Btk. These application notes provide a detailed protocol for analyzing the effects of this compound on B-cell populations using flow cytometry, a powerful technique for single-cell analysis.

Mechanism of Action

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of kinases such as LYN and SYK.[3] These kinases then phosphorylate and activate Btk.[5] Activated Btk, in turn, phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately leads to the activation of transcription factors like NF-κB and promotes B-cell survival and proliferation.[1][5] Irreversible Btk inhibitors like this compound form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of Btk, leading to sustained inhibition of its kinase activity.[4] This blockade of Btk signaling can induce apoptosis in malignant B-cells and modulate B-cell function in autoimmune settings.

Expected Effects of this compound on B-cell Populations

Treatment with Btk inhibitors can lead to several observable changes in B-cell populations and signaling events, which can be quantified by flow cytometry:

-

Inhibition of Btk Phosphorylation: A primary and direct effect of this compound is the reduction of Btk autophosphorylation at sites like Y223 and phosphorylation of downstream targets.[1][7]

-

Modulation of B-cell Subsets: Btk is crucial for the development and maintenance of certain B-cell populations.[8] Inhibition of Btk may lead to shifts in the proportions of transitional, follicular, and marginal zone B-cells.[8]

-

Induction of Apoptosis: By blocking pro-survival signals, Btk inhibitors can increase apoptosis in B-cells, which can be measured by assays like Annexin V and propidium iodide staining.[9]

-

Changes in Cytokine Production: Btk inhibition can alter the production of various cytokines by B-cells.[10]

Quantitative Data Summary

The following table summarizes the expected quantitative changes in B-cell populations and signaling markers following treatment with a Btk inhibitor like this compound. The data presented is illustrative and based on typical findings for this class of inhibitors.

| Parameter | Expected Change with this compound Treatment | Method of Measurement |

| Phospho-Btk (Y223) | Decreased Mean Fluorescence Intensity (MFI) | Intracellular Flow Cytometry |

| Phospho-PLCγ2 | Decreased MFI | Intracellular Flow Cytometry |

| Annexin V Positive Cells | Increased Percentage | Flow Cytometry |

| Transitional B-cells (e.g., CD19+, IgM+, IgD+) | Potential Alteration in Percentage | Immunophenotyping by Flow Cytometry |

| Follicular B-cells (e.g., CD19+, IgM+, IgD+) | Potential Alteration in Percentage | Immunophenotyping by Flow Cytometry |

| B-cell Proliferation (e.g., Ki-67) | Decreased Percentage of Positive Cells | Intracellular Flow Cytometry |

| In vitro (Auto)antibody Production | Decreased Levels | ELISA (from culture supernatants) |

| In vitro Plasma Cell Formation | Decreased Percentage | Flow Cytometry (e.g., CD19+, CD27++, CD38++) |

| B-cell Cytokine Production (e.g., IL-6, IL-10) | Decreased Percentage of Cytokine-producing B-cells | Intracellular Flow Cytometry |

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Btk Phosphorylation

This protocol details the steps to measure the intracellular levels of phosphorylated Btk (pBtk) in B-cells following treatment with this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated B-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (or other Btk inhibitor)

-

B-cell stimulating agent (e.g., anti-IgM antibody)

-

Fixation Buffer (e.g., 10% formaldehyde)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 or methanol-based)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD19 (for B-cell gating)

-

Anti-phospho-Btk (Y551 or Y223)

-

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation.[7] For higher purity, B-cells can be isolated using magnetic bead-based negative or positive selection.

-

Cell Culture and Treatment: Resuspend cells in pre-warmed RPMI-1640 with 10% FBS at a density of 1 x 10^6 cells/mL.

-

Inhibitor Treatment: Add this compound at the desired concentrations to the cell suspension. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-2 hours) at 37°C.

-